Paroxetine

Descripción

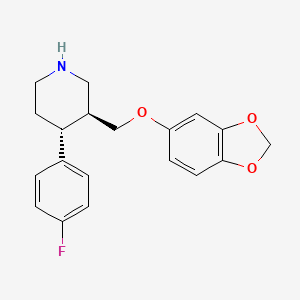

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOUBRCZNHFOSL-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64006-44-6 (maleate), 78246-49-8 (hydrochloride), 110429-35-1 (HCl hemihydrate), 72471-80-8 (acetate) | |

| Record name | Paroxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023425 | |

| Record name | (-)-Paroxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

451.7±45.0 | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/, In water, 1,131 mg/L at 25 °C, 8.53e-03 g/L | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAROXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61869-08-7, 130855-15-1 | |

| Record name | (-)-Paroxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61869-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxetine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061869087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Paroxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41VRH5220H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAROXETINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Q7TW8BX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PAROXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-138, Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/, 129 - 131 °C | |

| Record name | Paroxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAROXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Paroxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Pharmacology of Paroxetine

Primary Mechanisms of Action at Serotonin (B10506) Transporters (SERT)

Paroxetine's main mechanism involves inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron by blocking SERT. This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. nih.govfda.gov

Selective Serotonin Reuptake Inhibition Kinetics

This compound is recognized as one of the most potent and selective inhibitors of SERT among currently prescribed antidepressants. nih.govwikipedia.orgelifesciences.orgbiorxiv.org Studies have shown that this compound exhibits a very high binding affinity for the central site of SERT. elifesciences.orgbiorxiv.orgmdpi.com

Reported binding affinity (Ki) and inhibitory concentration (IC50) values for this compound at SERT highlight its potency. The dissociation constant (Kd) has been reported to be less than 1 nM. nih.gov The Ki for inhibition of 5-HT uptake is approximately 1 nM. nih.gov Another study reported a binding affinity for SERT of approximately 70.2 ± 0.6 pM. elifesciences.orgbiorxiv.orgmdpi.com The kinetic mechanism of SERT inhibition by this compound is competitive, and its binding is dependent on sodium ions but not chloride ions. nih.govdrugbank.com

| Parameter | Value (nM) | Target | Reference |

| Ki | ~1 | SERT | nih.gov |

| Kd | <1 | SERT | nih.gov |

| Binding Affinity (pM) | 70.2 ± 0.6 | SERT | elifesciences.orgbiorxiv.orgmdpi.com |

| IC50 | 4 ± 1 | SERT | elifesciences.org |

| IC50 | 2 | SERT | guidetopharmacology.org |

| IC50 | 20 | SERT | guidetopharmacology.org |

Note: Different studies may report varying kinetic values depending on the experimental conditions and methods used.

This compound has demonstrated significantly higher selectivity for SERT over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). mdpi.comnih.gov Binding studies indicate that antidepressants, including this compound, are significantly more selective for SERT compared to NET, and generally exhibit low affinity for DAT. mdpi.comnih.gov Specifically, this compound's binding affinity for DAT is approximately 490 ± 20.0 nM, and for NET is approximately 40 ± 0.2 nM, further illustrating its selectivity for SERT. mdpi.comnih.gov

| Transporter | Binding Affinity (nM) | Reference |

| SERT | ~0.0702 (70.2 pM) | elifesciences.orgbiorxiv.orgmdpi.com |

| DAT | 490 ± 20.0 | mdpi.comnih.gov |

| NET | 40 ± 0.2 | mdpi.comnih.gov |

Allosteric Modulation of SERT Function

In addition to binding to the primary orthosteric site (S1), there is evidence suggesting that this compound can also interact with an allosteric site on the serotonin transporter. nih.govwikipedia.orgbiorxiv.orgmdpi.com This allosteric site is typically located in an extracellular vestibule and its modulation can result in non-competitive inhibition of transport. elifesciences.orgbiorxiv.org While this compound is thought to interact with this allosteric site, its potency in this regard may be less pronounced compared to other SSRIs like escitalopram. nih.govmdpi.comnih.gov Structural studies, including X-ray crystallography and molecular dynamics simulations, have investigated the binding poses of this compound within the SERT, primarily focusing on the central binding site, although visualizing this compound binding at the allosteric site using structural methods has been challenging. elifesciences.orgbiorxiv.orgpreprints.org

Interactions with Ancillary Neurotransmitter Systems and Receptors

Beyond its primary action at SERT, this compound has been shown to interact with a range of other neurotransmitter receptors, albeit generally with lower affinity compared to its affinity for SERT. These interactions may contribute to some of the observed pharmacological effects.

Affinity and Functional Modulation of Muscarinic Cholinergic Receptors

This compound exhibits some affinity for muscarinic cholinergic receptors. nih.govdrugbank.comnih.gov While considered to have weak affinity compared to its SERT binding, this interaction is notable among SSRIs. mdpi.comdrugbank.comnih.govnih.gov Radioligand binding studies have indicated minor affinity for muscarinic receptors. fda.govmdpi.comnih.gov One study in rat brain in vitro reported a weak affinity with a Ki of 89 nM, which was significantly weaker than that of amitriptyline (B1667244) (Ki = 5.1 nM). drugbank.com The mild anticholinergic actions associated with this affinity may contribute to certain effects. mdpi.comnih.gov

| Receptor Type | Affinity (Ki) | Species | Reference |

| Muscarinic Cholinergic | 89 nM (weak) | Rat | drugbank.com |

Engagement with Adrenergic Receptor Subtypes (Alpha-1, Alpha-2, Beta)

This compound demonstrates clinically insignificant or negligible affinity for adrenergic receptor subtypes, including alpha-1, alpha-2, and beta-adrenergic receptors. fda.govdrugbank.comnih.gov In vitro radioligand binding studies consistently report minor or little affinity for these receptors at concentrations below 1000 nM. mdpi.comdrugbank.comnih.gov This low affinity for adrenergic receptors contributes to this compound's selective profile compared to older classes of antidepressants like tricyclic antidepressants, which often have more pronounced adrenergic interactions. drugbank.com

| Receptor Subtype | Affinity | Reference |

| Alpha-1 | Little/Minor Affinity | fda.govmdpi.comdrugbank.comnih.gov |

| Alpha-2 | Little/Minor Affinity | fda.govmdpi.comdrugbank.comnih.gov |

| Beta | Little/Minor Affinity | fda.govmdpi.comdrugbank.comnih.gov |

Dopaminergic Receptor (D1, D2) Binding and Implications

This compound generally has low or minor affinity for dopaminergic receptors, specifically D1 and D2 subtypes. fda.govmdpi.comdrugbank.comnih.govdrugbank.com In vitro studies in animals suggest weak effects on dopamine neuronal reuptake. mdpi.comnih.gov Radioligand binding studies indicate little affinity for D2 receptors at concentrations below 1000 nM. fda.govdrugbank.com While this compound itself has low direct affinity for dopamine receptors, its primary action of increasing serotonin levels can indirectly influence dopaminergic activity. For instance, increasing extracellular serotonin concentrations can potentially promote dopamine release through the stimulation of 5-HT3 receptors. researchgate.net Furthermore, some research suggests that D2 dopamine receptor binding may increase in SSRI treatment responders, implying a potential indirect involvement of dopaminergic systems in the therapeutic effects of SSRIs like this compound. cambridge.orgpsychiatrist.comnih.gov

| Receptor Subtype | Affinity | Reference |

| D1 | Little/Minor Affinity | fda.govdrugbank.com |

| D2 | Little/Minor Affinity | nih.govfda.govmdpi.comdrugbank.comnih.govdrugbank.com |

Serotonergic Receptor Subtype (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) Interactions

This compound has shown varying degrees of affinity for different serotonergic receptor subtypes. Radioligand binding studies in rat brain have indicated that this compound has little affinity for 5-HT1 and 5-HT2 receptors at concentrations below 1000 nM nih.gov. Similarly, in vitro radioligand binding studies suggest this compound has clinically insignificant affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors drugbank.comfda.gov.

However, some studies provide more specific details on these interactions. For 5-HT1A receptors, some data suggest a low affinity drugbank.comfda.gov. Repeated administration of this compound in rats has been shown to decrease the density of and increase the affinity for 5-HT1A receptors in the hippocampus researchgate.net. Furthermore, animal studies suggest that the therapeutic effect of SSRIs, including this compound, may involve neuroadaptive changes in pre- and post-synaptic 5-HT1A receptors nih.gov. This compound treatment has been shown to produce a striking attenuation of measures of both pre- and post-synaptic 5-HT1A receptor function in healthy male volunteers nih.gov.

Regarding 5-HT2A receptors, the affinity of this compound is considered extremely low, being in the nonspecific range psychiatryonline.org. Chronic treatment with this compound has been shown to attenuate the response to mCPP, a challenge that can assess 5-HT2A and 5-HT2C receptor function, suggesting a potential desensitization of 5-HT2A receptor function researchgate.net. Positron emission tomography (PET) studies using [18F]setoperone have indicated a down-regulation of 5-HT2A receptor binding potential in the cortex of younger depressed patients after this compound treatment, suggesting increased 5-HT agonism on these receptors psychiatryonline.org. However, the effects of SSRIs on 5-HT2A receptor density can vary depending on the study ucdavis.edu.

For 5-HT2B receptors, this compound shows some affinity drugbank.com. In cultured cells, this compound has been described as a subtype-specific agonist of astrocytic, but not neuronal, 5-HT2B receptors, with a moderately high acute affinity (Ki value for displacement of serotonin of 70 nM) frontiersin.org. However, other studies using cloned human 5-HT2B receptors found Ki values over 10 µM for this compound, suggesting low affinity for the identified receptor researchgate.netnih.gov.

This compound's affinity for 5-HT2C receptors is also reported as clinically insignificant drugbank.com. Chronic administration of this compound has been shown to desensitize 5-HT2C receptor function in rats researchgate.nethres.ca.

The varying reported affinities and effects highlight the complexity of this compound's interactions with serotonergic receptor subtypes, which can be influenced by factors such as the specific receptor subtype, brain region, species, and duration of treatment.

Histaminergic Receptor (H1) Affinities

In vitro radioligand binding studies in rat brain have indicated that this compound has little affinity for histamine (B1213489) (H1) receptors at concentrations below 1000 nM nih.gov. Other studies also report clinically insignificant affinity for H1 receptors drugbank.comfda.gov. Despite this generally low affinity, some reviews mention that high levels of histamine-1 receptors have been reported in different brain regions after treatment with this compound over several weeks researchgate.net.

Investigation of Gamma-Aminobutyric Acid (GABA) Transporter Interactions

Studies have investigated the interaction of this compound with gamma-aminobutyric acid (GABA) transporters (GATs). Research using in silico and in vitro methods confirmed that this compound shows some interaction with GABA transporters nih.govnih.gov. However, studies of potency inhibitors and binding affinity values suggest that the neurogenic mechanism of this compound's action may be determined mainly by its interactions with serotonin transporters nih.govnih.gov. While this compound interacts most strongly with monoamine transporters (SERT, NET, DAT), it does show some interaction with GABA transporters nih.gov. Long-term treatment with this compound has been shown to increase GABA content in the frontal cortex of mice exposed to chronic mild stress who.int. Despite some interaction, studies with this compound analogues have observed no significant off-target activity at human GABA transporter subtypes 1 and 3, and rat GAT1 researchgate.net.

Neuroadaptive Changes and Delayed Therapeutic Onset

The therapeutic effects of this compound, like other SSRIs, typically have a delayed onset, often taking several weeks to become fully apparent nih.govfrontiersin.org. This delayed onset is thought to be linked to neuroadaptive changes that occur in the brain following chronic exposure to increased synaptic serotonin levels.

Serotonergic Receptor Upregulation and Subsequent Downregulation

Current theory suggests that reduced serotonin concentration in the depressed brain may induce the upregulation of serotonergic receptors nih.gov. By increasing synaptic serotonin concentration, this compound is thought to induce the downregulation of these previously upregulated serotonin receptors, thus normalizing receptor concentration nih.gov.

Chronic administration of SSRIs, including this compound, can lead to the desensitization and/or downregulation of certain serotonergic receptors, particularly somatodendritic 5-HT1A autoreceptors and terminal 5-HT1B/1D autoreceptors heraldopenaccess.us. This desensitization of autoreceptors is believed to contribute to a sustained increase in serotonin release over time heraldopenaccess.us. While downregulation of 5-HT1A receptors in the hippocampus has been observed with repeated this compound administration in rats researchgate.net, postsynaptic 5-HT1A heteroreceptors are known not to desensitize heraldopenaccess.us.

Regarding 5-HT2 receptors, chronic treatment with this compound can lead to the desensitization of 5-HT2A and 5-HT2C receptor function researchgate.nethres.ca. PET studies in younger depressed patients treated with this compound showed a down-regulation of 5-HT2A receptor binding potential, suggesting increased 5-HT agonism on these receptors psychiatryonline.org.

These neuroadaptive changes in serotonergic receptor sensitivity and density are considered a major argument supporting the monoaminergic hypothesis and are thought to occur over a time course consistent with the delayed onset of antidepressant action heraldopenaccess.us.

Long-term Effects on Neural Circuitry Plasticity and Gene Expression

Chronic antidepressant treatment, including with this compound, is associated with significant neuroadaptive changes beyond immediate receptor interactions. These changes involve alterations in neural circuitry plasticity and gene expression tandfonline.commdpi.com.

Long-term this compound intake has been reported to increase levels of various neurotransmitters, including GABA, glutamate (B1630785), dopamine, and noradrenaline, in the brain researchgate.net. It also modifies the expression of components like AMPA, orexine, and histamine receptors, as well as GABA and glutamate transporters researchgate.net.

Chronic antidepressant treatment stimulates intracellular signaling pathways, such as the cAMP-CREB cascade, which regulates the expression of genes involved in neuroplasticity, cell survival, and cognition, including brain-derived neurotrophic factor (BDNF) tandfonline.commdpi.com. Increased BDNF levels are thought to contribute to neurogenesis, dendritic branching, and synaptogenesis, potentially reversing the pathological effects of stress and depression tandfonline.commdpi.com. Clinical data show an increase of serum or platelet BDNF levels following several weeks of treatment with SSRIs like this compound heraldopenaccess.us.

Studies using human lymphoblastoid cell lines exposed to this compound have shown altered expression of microRNAs (miRNAs), which are small regulatory RNAs that repress gene expression and are implicated in brain function and plasticity researchgate.net. Dysregulated miRNA expression is frequently observed in patients with affective disorders researchgate.net. Chronic this compound exposure has been shown to decrease the expression of miR-221 and miR-222, which are suggested to affect the integrin beta-3 (ITGB3) gene involved in synaptic plasticity and synaptogenesis researchgate.net.

Pharmacokinetics and Biotransformation of Paroxetine

Absorption Dynamics and Oral Bioavailability

Paroxetine is readily and completely absorbed from the gastrointestinal tract following oral administration. drugbank.commims.commdpi.comfda.gov However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability. drugbank.compharmgkb.orgwikipedia.orgmdpi.comdroracle.ai The oral bioavailability of this compound ranges from 30% to 60%. drugbank.comwikipedia.orgdroracle.ai Peak plasma concentrations (Cmax) are typically attained between 2 to 8 hours after an oral dose, with a mean time to reach maximum concentration (Tmax) of approximately 4.3 hours in healthy individuals. drugbank.com Steady-state plasma concentrations are generally achieved within 7 to 14 days of consistent daily oral therapy. drugbank.comfda.gov Studies have shown that while food only slightly increases the area under the plasma concentration-time curve (AUC) by about 6%, it can increase the Cmax by 29% and decrease the time to reach peak plasma concentration from 6.4 hours to 4.9 hours. fda.govfda.gov

Distribution Profile and Central Nervous System Penetration

This compound exhibits a large volume of distribution, indicating its extensive distribution throughout the body, including penetration into the central nervous system (CNS). drugbank.comfda.gov Only a small percentage, approximately 1%, of the drug remains in the plasma. drugbank.comfda.gov this compound is highly bound to plasma proteins, with approximately 93% to 95% bound at concentrations of 100 ng/mL and 400 ng/mL, respectively. drugbank.comfda.gov Under typical clinical conditions, this compound concentrations are generally below 400 ng/mL. fda.govfda.gov

Hepatic Metabolic Pathways and Enzyme Systems

This compound undergoes extensive metabolism in the liver, primarily resulting in the formation of inactive metabolites. drugbank.compharmgkb.orgdroracle.aifda.gov The main metabolic pathway involves the oxidation of the parent drug to a catechol intermediate, which is subsequently converted into glucuronide and sulfate (B86663) conjugates through methylation and conjugation. drugbank.com

Role of Cytochrome P450 2D6 (CYP2D6) in Primary Metabolism

Cytochrome P450 2D6 (CYP2D6) is the primary enzyme responsible for the initial step of this compound metabolism, specifically the demethylenation of the methylenedioxy phenyl group, leading to the formation of the this compound catechol intermediate. pharmgkb.orgmdpi.comdroracle.aipharmgkb.orgnih.gov Studies using human liver microsomes and cDNA-expressed human P450 enzymes have strongly indicated the significant role of CYP2D6 in this process. nih.govnih.gov The rate of this metabolic step is considerably higher in individuals classified as extensive metabolizers of debrisoquine (B72478) (a probe substrate for CYP2D6) compared to poor metabolizers. nih.gov The metabolism mediated by CYP2D6 is characterized by high affinity for this compound. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene can significantly influence this compound pharmacokinetics, with poor metabolizers potentially exhibiting higher plasma concentrations and ultrarapid metabolizers having lower levels. drugbank.comdroracle.aipharmgkb.orgmydruggenome.orggsconlinepress.comnih.gov

Contribution of Cytochrome P450 3A4 (CYP3A4)

Cytochrome P450 3A4 (CYP3A4) also contributes to the metabolism of this compound, although to a lesser extent than CYP2D6. drugbank.compharmgkb.orgmdpi.comdroracle.ainih.gov In vitro studies and simulations suggest that CYP3A4 is a low-affinity enzyme involved in the formation of the this compound catechol. nih.govresearchgate.net Its contribution may become more significant in individuals with impaired CYP2D6 activity, such as poor metabolizers. pharmgkb.orgmdpi.com

Identification of Other Minor Contributing CYP Isoenzymes (e.g., CYP1A2, CYP2C19, CYP3A5)

In addition to CYP2D6 and CYP3A4, other cytochrome P450 isoenzymes, including CYP1A2, CYP2C19, and CYP3A5, have been implicated in this compound metabolism, though their involvement is considered minor. pharmgkb.orgmdpi.comdroracle.aipharmgkb.orgnih.gov In vitro experiments suggest a limited role for these enzymes in the formation of the this compound catechol. pharmgkb.orgmdpi.com The ranking of enzyme involvement in this compound catechol formation, based on in vitro data, is generally considered to be CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.orgmdpi.com For individuals with reduced CYP2D6 activity, CYP1A2 may also play a more notable role in this compound metabolism. pharmgkb.orgmdpi.comnih.gov

Characterization of Nonlinear Pharmacokinetics and Enzyme Saturation

This compound exhibits nonlinear pharmacokinetics, particularly with increasing doses and prolonged treatment. fda.govwikipedia.orgdroracle.aifda.govjove.com This nonlinearity is primarily attributed to the saturation of the high-affinity CYP2D6 enzyme, which is involved in its metabolism. fda.govwikipedia.orgdroracle.aifda.govjove.com As the dose increases, the elimination half-life tends to lengthen, and clearance decreases, leading to a disproportionately larger increase in plasma concentrations than would be predicted by linear kinetics. jove.com This enzyme saturation can also lead to this compound inhibiting its own metabolism through CYP2D6 autoinhibition, potentially causing phenotypic changes in metabolizer status over time, especially at higher doses. pharmgkb.orgpharmgkb.orgjove.comfrontiersin.org The kinetics of this compound elimination can be described by a high-affinity saturable process linked to CYP2D6 activity and an additional low-affinity linear process. pharmgkb.orgmdpi.com

Pharmacokinetic Parameters of this compound

| Parameter | Value (approximate) | Source |

| Oral Bioavailability | 30-60% | drugbank.comwikipedia.orgdroracle.ai |

| Time to Cmax (Tmax) | 2-8 hours | drugbank.com |

| Mean Tmax (healthy) | 4.3 hours | drugbank.com |

| Steady-State Achieved | 7-14 days | drugbank.comfda.gov |

| Protein Binding | 93-95% | drugbank.comfda.gov |

| Elimination Half-life | 21 hours | drugbank.commims.comwikipedia.orgfda.gov |

| Unchanged drug in urine | <2-3% | drugbank.comwikipedia.orgfda.gov |

Note: Values may vary based on individual factors and study methodologies.

Primary Metabolic Pathway Enzymes

| Enzyme System | Role in this compound Metabolism |

| Cytochrome P450 2D6 (CYP2D6) | Primary high-affinity enzyme |

| Cytochrome P450 3A4 (CYP3A4) | Secondary low-affinity enzyme |

| CYP1A2, CYP2C19, CYP3A5 | Minor contributing enzymes |

Based on research findings. pharmgkb.orgmdpi.comdroracle.aipharmgkb.orgnih.govresearchgate.net

Mechanism of Autoinhibition of this compound Metabolism

This compound undergoes extensive metabolism in the liver, with the cytochrome P450 (CYP) enzyme system playing a central role. The primary enzyme responsible for this compound metabolism is CYP2D6. nih.govpharmgkb.orgfda.gov this compound is not only a substrate for CYP2D6 but also a potent inhibitor of this enzyme. pharmgkb.orgfda.gov This inhibitory effect is mechanism-based, leading to an irreversible auto-inhibition of this compound metabolism. fda.govresearchgate.netresearchgate.net

The mechanism-based inhibition of CYP2D6 by this compound involves the formation of a metabolite inhibitory complex with the heme iron of the enzyme. fda.govresearchgate.net This process is consistent with the metabolism of the methylenedioxy substituent present in the this compound structure, which can lead to mechanism-based inactivation of cytochrome P450 enzymes. researchgate.net This auto-inhibition results in non-linear pharmacokinetics, where higher doses or longer treatment durations can lead to a disproportionate increase in plasma concentrations due to the saturation and inhibition of the metabolic pathway. pharmgkb.orgfda.govfda.gov

Excretion Routes and Metabolite Identification

This compound and its metabolites are primarily eliminated from the body through both urine and feces. fda.govdrugbank.commedcentral.com Following oral administration, a significant portion of the dose is excreted in the urine, predominantly as metabolites. fda.govdrugbank.commedcentral.com Studies indicate that approximately 64% of a dose is excreted in the urine within 10 days, with only about 2% being unchanged this compound and the remaining 62% consisting of metabolites. fda.govdrugbank.commedcentral.com The fecal route accounts for the elimination of approximately 36% of the dose, primarily as metabolites, with less than 1% as unchanged parent compound. drugbank.com

Almost all of the administered dose is eliminated in the form of metabolites, with only a small percentage excreted as unchanged this compound. drugbank.com this compound undergoes extensive metabolism to polar metabolites, which are considered to be pharmacologically inactive. fda.govdrugbank.comresearchgate.netfda.gov The primary metabolic step involves oxidation to a catechol intermediate, which is subsequently methylated by catechol-O-methyltransferase (COMT) and conjugated with glucuronic acid and sulfate. pharmgkb.orgdrugbank.comfda.govnih.govpharmgkb.org

Key metabolites identified include a catechol metabolite and its subsequent O-methylated derivatives, M-I (BRL 36610) and M-II (BRL 36583), as well as a hydroxymethyl metabolite, M-III (BRL 35961). pharmgkb.orgnih.gov These metabolites are then primarily excreted as glucuronide and sulfate conjugates. drugbank.comfda.gov While the enzymes involved in the formation of the glucuronide and sulfate conjugates have not been extensively reported, the conjugation reactions are crucial for the elimination of the polar metabolites. pharmgkb.org

The metabolites of this compound have been reported to have significantly lower potency (at most 1/50) compared to the parent compound in inhibiting serotonin (B10506) uptake, rendering them essentially inactive. fda.govdrugbank.comresearchgate.netfda.gov

Excretion Data Summary

| Excretion Route | Percentage of Dose | Form |

| Urine | ~64% | Metabolites (62%), Unchanged this compound (2%) fda.govdrugbank.commedcentral.com |

| Feces | ~36% | Primarily Metabolites, Unchanged this compound (<1%) drugbank.com |

Major Metabolites Identified

| Metabolite Name | Description | PubChem CID (Approximate/Representative) |

| Catechol metabolite | Oxidized intermediate | - |

| M-I (BRL 36610) | O-methylated catechol metabolite | - |

| M-II (BRL 36583) | O-methylated catechol metabolite | - |

| M-III (BRL 35961) | Hydroxymethyl metabolite | - |

| Glucuronide conjugates | Conjugated metabolites | - |

| Sulfate conjugates | Conjugated metabolites | - |

Note: PubChem CIDs for specific conjugated or transient metabolites may not be readily available or unique.

Pharmacogenomic Influences on Paroxetine Response and Disposition

Genetic Polymorphisms in Drug-Metabolizing Enzymes

Paroxetine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. wikipedia.org Genetic variations within these enzymes can lead to different metabolizer phenotypes, affecting the rate at which this compound is cleared from the body.

CYP2D6 Genotype-Phenotype Relationships and Impact on this compound Exposure

Cytochrome P450 2D6 (CYP2D6) is the major enzyme responsible for the metabolism of this compound, converting it into inactive metabolites. wikipedia.orgpharmgkb.org The CYP2D6 gene is highly polymorphic, with numerous allelic variants that result in distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). mdpi.com

Studies have consistently shown a significant association between CYP2D6 genotype-predicted phenotype and this compound exposure. nih.govnih.govresearchgate.net Individuals classified as CYP2D6 PMs or IMs generally exhibit higher this compound plasma concentrations compared to EMs due to reduced metabolic capacity. nih.govresearchgate.net Conversely, UMs may have lower concentrations. pharmgkb.org For instance, a study involving 304 patients found that CYP2D6 IMs and PMs had 2.2-fold and 3.8-fold higher this compound concentration-to-dose ratios, respectively, than EMs. nih.govresearchgate.net This altered exposure can influence both the likelihood of achieving therapeutic levels and the risk of experiencing concentration-dependent adverse effects.

This compound is also a strong inhibitor of CYP2D6, which can lead to a phenomenon known as phenocopying. pharmgkb.orgmdpi.com In individuals who are genetically EMs, this compound's inhibitory effect can reduce CYP2D6 activity, effectively shifting their metabolic phenotype towards that of an IM or even a PM during treatment, especially at higher doses or with prolonged administration. pharmgkb.orgmdpi.com

Data on the impact of CYP2D6 genotype on this compound concentration-to-dose ratios are summarized below:

| CYP2D6 Phenotype | Fold Increase in this compound C/D Ratio (vs. EMs) | p-value |

| Intermediate Metabolizer (IM) | 2.2 | < 0.001 |

| Poor Metabolizer (PM) | 3.8 | < 0.001 |

Based on data from a study of 304 patients nih.govresearchgate.net. C/D ratio refers to concentration-to-dose ratio.

Relevance of Other CYP Variants for this compound Metabolism

While CYP2D6 is the primary enzyme involved in this compound metabolism, other CYP enzymes, such as CYP3A4, CYP1A2, and CYP2C19, may play a minor role, particularly in individuals with reduced CYP2D6 activity (e.g., PMs). pharmgkb.orgmdpi.compharmgkb.org In vitro experiments suggest the involvement in the formation of the this compound catechol intermediate ranks as CYP2D6 >> CYP3A4 > CYP1A2 > CYP2C19 > CYP3A5. pharmgkb.org A population-based simulation indicated that CYP3A4 and CYP1A2 are most likely to be involved in this compound metabolism in CYP2D6 PMs. pharmgkb.org

Variations in these other CYP genes could potentially influence this compound metabolism and response, although their impact is generally considered less significant than that of CYP2D6 polymorphisms. For instance, one study found that patients who were CYP2C19 IMs or PMs had a 1.6-fold higher this compound concentration-to-dose ratio than extensive metabolizers, although the effect size was smaller than that observed for CYP2D6 variants. nih.govresearchgate.net Another study suggested that CYP1A2 SNPs might be associated with a slower response to this compound treatment. mdpi.com

Genetic Variations in Drug Transporters

Drug transporters play a crucial role in the absorption, distribution, and elimination of medications, including their passage across the blood-brain barrier (BBB). eurofins-biomnis.com Genetic variations in transporter genes can therefore influence the concentration of this compound at its site of action in the brain.

SLC6A4 (Serotonin Transporter) Polymorphisms and Treatment Response

The serotonin (B10506) transporter (SLC6A4), also known as SERT, is the primary target of this compound and other SSRIs. pharmgkb.orgdrugbank.com It is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. pharmgkb.orgfrontiersin.org Genetic variations in the SLC6A4 gene, particularly a functional insertion/deletion polymorphism in the promoter region (5-HTTLPR), have been extensively studied for their association with antidepressant response. pharmgkb.orgfrontiersin.orgcardiff.ac.uk

The 5-HTTLPR polymorphism exists as a long (L) allele and a short (S) allele. The S allele is generally associated with lower transcriptional efficiency of the SLC6A4 gene, potentially leading to fewer serotonin transporters and thus higher synaptic serotonin levels at baseline compared to the L allele. pharmgkb.orgfrontiersin.org Studies investigating the association between 5-HTTLPR genotype and this compound treatment response have yielded mixed results, with some suggesting that carriers of the S allele may have a better response, particularly in Asian populations, while others have found associations with the L allele or no conclusive association. pharmgkb.orgelsevier.es For example, some Asian population studies reported improved treatment response to this compound for SS allele carriers in panic disorder and depression. pharmgkb.org Conversely, other studies in anxiety and depression have reported associations with the L allele or no significant association. pharmgkb.org An intron 2 repeat polymorphism in SLC6A4 has also been associated with lack of remission and response in unipolar depression patients treated with antidepressants, including this compound. cardiff.ac.ukresearchgate.netnih.gov

ABCB1 (P-glycoprotein) Genetic Variants and Their Role

The ABCB1 gene encodes P-glycoprotein (P-gp), an efflux transporter located at the BBB that pumps various substrates, including some antidepressants like this compound, out of the brain. pharmgkb.orgmdpi.comeurofins-biomnis.comfrontiersin.orgnih.govresearchgate.net Genetic polymorphisms in ABCB1 can affect the expression and function of P-gp, potentially influencing the concentration of this compound in the brain and thus impacting treatment response. eurofins-biomnis.comfrontiersin.orgnih.govresearchgate.net

Several variants in the ABCB1 gene have been studied in relation to this compound response, including C3435T (rs1045642), G2677T/A (rs2032582), and C1236T (rs1128503). pharmgkb.orgfrontiersin.orgnih.govresearchgate.net Findings regarding the association between ABCB1 polymorphisms and this compound treatment response have been contradictory across studies and populations. pharmgkb.orgfrontiersin.orgresearchgate.net Some studies suggest that certain ABCB1 variants or haplotypes may be associated with poorer or better response to this compound. pharmgkb.orgfrontiersin.orgnih.govresearchgate.net For instance, a study in a Japanese population with major depressive disorder found a significant association between the non-synonymous SNP G2677T/A (rs2032582) and treatment response to this compound, with the wild variants haplotype (3435C-2677G-1236T) being associated with poor response. pharmgkb.orgnih.govresearchgate.net Another study suggested that carriers of the rs2032583 C allele might remit faster than those with the TT genotype among this compound-treated patients. pharmgkb.orgfrontiersin.org However, other studies have reported no significant association between ABCB1 variants and this compound response. frontiersin.orgresearchgate.net

Genetic Polymorphisms in Pharmacodynamic Targets and Associated Signaling Pathways

Beyond drug-metabolizing enzymes and transporters, genetic variations in the pharmacodynamic targets of this compound and the downstream signaling pathways can also influence treatment response. This compound's primary pharmacodynamic target is the SLC6A4 transporter. pharmgkb.orgdrugbank.com However, its effects are mediated through complex serotonergic neurotransmission and adaptive changes in various receptors and signaling cascades. pharmgkb.org

Polymorphisms in serotonin receptors, such as HTR1A, HTR2A, and HTR3B, have been investigated for their association with this compound response and side effects. pharmgkb.orgpharmgkb.orgpharmgkb.org For example, the HTR2A 102 T/C polymorphism has been associated with more discontinuation and increased adverse drug reaction severity with this compound. pharmgkb.org Variants in the HTR3B gene have been linked to an increased risk of nausea during this compound treatment. pharmgkb.org

Genetic variations in genes involved in intracellular signaling pathways and neuroplasticity, such as those in the BDNF (Brain-Derived Neurotrophic Factor) and GNB3 (Guanine Nucleotide Binding Protein Beta 3) genes, have also been explored for their influence on antidepressant response, including to this compound. frontiersin.orgpharmgkb.orgnih.gov Additionally, polymorphisms in enzymes involved in neurotransmitter synthesis or degradation, such as TPH1, TPH2, and COMT, have been investigated. frontiersin.orgnih.gov For instance, the COMT Val158Met polymorphism has been suggested to influence this compound response. mdpi.comfrontiersin.org The collective impact of these pharmacodynamic gene variations on this compound's therapeutic effects is an ongoing area of research.

Serotonin Receptor Gene Variants (HTR1A, HTR2A, HTR3B) and Clinical Outcomes

Genetic variations in serotonin receptor genes, such as HTR1A, HTR2A, and HTR3B, have been explored for their association with this compound treatment response and side effects.

Studies on the HTR1A gene, encoding the serotonin 1A receptor, have yielded mixed results regarding its association with this compound response. One study in patients with panic disorder indicated the importance of an HTR1A gene polymorphism (rs6295) in the response to this compound treatment. pharmgkb.orgpharmgkb.org Specifically, the CC genotype of rs6295 was associated with a decreased likelihood of response to this compound and sertraline (B1200038) in individuals with panic disorder compared to CG + GG genotypes. pharmgkb.org However, other studies in patients with major depressive disorder have not found a significant association between HTR1A polymorphisms, including rs10042486 and the -1019C/G polymorphism (rs6295), and response to SSRIs, including this compound. mdpi.comdovepress.comtandfonline.com

Polymorphisms in the HTR2A gene, encoding the serotonin 2A receptor, have been linked to both response and adverse effects of this compound. The 102 T/C polymorphism (rs6313) in HTR2A has been associated with increased discontinuation and greater severity of adverse drug reactions in patients treated with this compound. pharmgkb.orgpsychiatryonline.orgumich.edu There is a significant linear relationship between the number of C alleles of HTR2A 102 T/C and the probability of discontinuation due to side effects. psychiatryonline.org Patients with the C/C genotype of HTR2A 102 T/C experienced greater side effect severity. psychiatryonline.org The -1438G/A polymorphism in HTR2A has also been associated with increased incidence of adverse events in this compound-treated patients, with higher side effect rates observed in individuals with the -1438GG (102CC) genotype compared to -1438A (102T) carriers. genesight.com Additionally, the HTR2A C(1354)T polymorphism showed an association with remission and response following this compound therapy in a study of a unipolar depressive population. researchgate.netnih.gov Conversely, some research suggests that HTR2A variants may not play a major role in SSRI antidepressant activity, including this compound. oup.com

Variants in the HTR3B gene, encoding the serotonin receptor 3B, have been associated with an increased risk of nausea during treatment with this compound. pharmgkb.orgumich.edu Specifically, the Tyr/Tyr genotype of Tyr129Ser and the -100_-102AAG deletion variant in HTR3B have been linked to a heightened frequency of this compound-induced nausea. umich.edu

Catechol-O-Methyltransferase (COMT) Polymorphisms and Response

The Catechol-O-Methyltransferase (COMT) enzyme plays a role in the degradation of catecholamines such as dopamine (B1211576) and norepinephrine (B1679862). mdpi.com The COMT gene has several polymorphisms, with the Val158Met polymorphism (rs4680) being the most extensively studied. mdpi.com This polymorphism results in a substitution of valine (Val) for methionine (Met) at position 158, affecting enzyme activity: individuals with the Val/Val genotype have the highest activity, Val/Met have intermediate, and Met/Met have the lowest activity. mdpi.comclarityxdna.comgenesight.com

Studies have investigated the association between COMT Val158Met polymorphism and response to this compound. Some research suggests that the COMT Val158Met polymorphism can affect antidepressant response to this compound. mdpi.comfrontiersin.orgnih.gov One study reported that the rs4680 polymorphism significantly interacted with time in affecting antidepressant response to this compound, with better effects observed in Met/Met homozygotes and worse effects in Val/Val homozygotes. nih.govpharmgkb.org The effect became significant at the third week of treatment. nih.govpharmgkb.org Another study also indicated a positive association between COMT rs4680 and treatment responses to this compound in major depressive disorder. e-century.us

However, conflicting findings exist. One study found that while allelic variations in the COMT gene were associated with differential response to mirtazapine (B1677164), they were not associated with response to this compound in patients with major depression. nih.gov A meta-analysis also demonstrated a lack of association between the COMT Val158Met polymorphism and the likelihood of response or remission with antidepressant therapy. genesight.com

Adrenomedullin (B612762) Gene (ADM) Functional Polymorphisms

The adrenomedullin gene (ADM) encodes the adrenomedullin peptide. A functional polymorphism, rs11042725, in the upstream flanking region of the ADM gene has been investigated for its association with this compound response. pharmgkb.orgnih.govresearchgate.netgenecards.org

Research has shown that the rs11042725 polymorphism in the ADM gene is significantly associated with response to this compound. pharmgkb.orgnih.govresearchgate.netpharmgkb.orgpharmgkb.org This polymorphism was found to significantly alter ADM gene expression in reporter gene assays. nih.govresearchgate.net The association analysis demonstrated that rs11042725 was significantly associated with response to this compound but not with response to either fluoxetine (B1211875) or citalopram. nih.govresearchgate.net These findings suggest that ADM may be involved in the therapeutic efficacy of this compound and could have pharmacogenetic utility. nih.govresearchgate.net

Development of Pharmacogenomic Biomarkers for Personalized this compound Therapy

The development of pharmacogenomic biomarkers aims to personalize this compound therapy by predicting individual responses based on genetic profiles. nih.govuc.pt Pharmacogenetic studies have focused on genetic polymorphisms affecting drug metabolism enzymes, transporters, and receptors to predict treatment efficacy and adverse drug reactions. nih.gov

Genetic variations in cytochrome P450 (CYP) enzymes, particularly CYP2D6, are significant determinants of this compound metabolism. This compound is a substrate and potent inhibitor of CYP2D6. pharmgkb.orgpharmgkb.org Variations in the CYP2D6 gene can lead to different metabolizer phenotypes, ranging from poor metabolizers (PMs) with little to no enzyme activity to ultrarapid metabolizers (UMs) with increased activity. nih.govmdpi.compharmgkb.org Individuals with more than two active CYP2D6 alleles (UMs) may have significantly elevated this compound clearance, potentially leading to low plasma levels and an increased risk of non-response to standard doses. pharmgkb.orgpharmgkb.org Conversely, individuals with reduced CYP2D6 function, such as PMs, may have higher plasma drug levels and an increased risk of adverse effects. nih.govmdpi.com The Clinical Pharmacogenomics Implementation Consortium (CPIC) has published guidelines for CYP2D6 and this compound, recommending consideration of alternative drugs for CYP2D6 UM and PM subjects. pharmgkb.org

Beyond CYP enzymes, other genes are also being investigated as potential pharmacogenomic biomarkers for this compound. Polymorphisms in the ABCB1 gene, encoding the P-glycoprotein transporter, have been studied in association with therapeutic response to this compound, although findings have been contradictory. pharmgkb.orgpharmgkb.org Variants in serotonin receptor genes (HTR1A, HTR2A, HTR3B) and the COMT gene, as discussed in previous sections, are also candidates for predicting response and side effects.

Despite the progress in identifying genetic associations, pharmacogenomics alone has not yet fully explained the interindividual variability in this compound outcomes in real-world settings or consistently provided clinically useful biomarkers. uc.pt Further studies are needed to identify reliable biomarkers and investigate the combined effect of variations in multiple pharmacokinetic and pharmacodynamic genes to guide personalized this compound therapy. pharmgkb.org The integration of genetic data with other factors, such as clinical characteristics and environmental influences, is considered crucial for advancing precision psychiatry and optimizing treatment outcomes. nih.govmdpi.compersonalizedmedicinecoalition.org

Clinical Efficacy Research and Outcome Assessment

Efficacy in Major Depressive Disorder (MDD)

Clinical trials and meta-analyses have investigated the role of paroxetine in the management of Major Depressive Disorder, assessing its impact on symptom severity and the likelihood of achieving remission or response.

Meta-analyses of Comparative Effectiveness versus Placebo and Other Antidepressants

Multiple meta-analyses have evaluated the efficacy of this compound in comparison to placebo and other antidepressant agents for depressive disorders. One systematic review and meta-analysis included 62 unique randomized controlled trials comparing this compound with placebo or other antidepressants in patients with depressive disorders. This analysis found that this compound consistently and significantly improved remission, clinical response, and symptom reduction compared to placebo. researchgate.netnih.govnih.gov Specifically, the rate difference for remission was 10% (95% CI = 6 to 14), for clinical response was 17% (95% CI = 7 to 27), and the effect size for symptom reduction was 0.2 (95% CI = 0.1 to 0.3) when comparing this compound to placebo. researchgate.netnih.gov

However, the same meta-analysis indicated that such consistency in evidence was not observed when comparing this compound to other antidepressants. researchgate.netnih.govnih.gov Pairwise comparisons with agents like venlafaxine (B1195380), mirtazapine (B1677164), mianserin, or fluoxetine (B1211875) yielded inconsistent results across efficacy outcomes. researchgate.netnih.gov For instance, in subgroup analyses, mirtazapine was found to produce significantly more response than this compound in some trials. researchgate.net Another pooled analysis of studies comparing venlafaxine, SSRIs (including this compound), and placebo found that remission rates were significantly higher with venlafaxine (45%) compared to SSRIs (35%) and placebo (25%). researchgate.net Conversely, a study comparing this compound and fluoxetine found no significant differences in efficacy outcomes at the end of a six-week period. researchgate.net A more recent network meta-analysis indicated that this compound was among the antidepressants more effective than placebo in terms of both response and remission in individuals with depressive disorders, particularly those with co-occurring physical conditions. cambridge.org

Characterization of Symptom Remission and Response Rates

Clinical trials have characterized the rates of symptom remission and response with this compound treatment in MDD. In a pooled analysis of two identical 12-week trials, both immediate-release (IR) and controlled-release (CR) formulations of this compound demonstrated efficacy in MDD compared to placebo, as assessed by the reduction in the 17-item Hamilton Rating Scale for Depression total score. psychiatrist.com After 6 weeks of treatment, response rates were 41.5% for placebo, 52.8% for this compound IR, and 58.9% for this compound CR. psychiatrist.com Remission rates at 6 weeks were 20.5% for placebo, 29.6% for this compound IR, and 34.4% for this compound CR. psychiatrist.com By 12 weeks, response rates increased to 61.2% for placebo, 72.9% for this compound IR, and 73.7% for this compound CR. psychiatrist.com Remission rates at 12 weeks were 44.0% for placebo, 52.5% for this compound IR, and 56.2% for this compound CR. psychiatrist.com

A study focusing on postpartum onset MDD found that this compound treatment was associated with a significantly higher rate of remission compared to placebo. e-lactancia.org At week 8, 15% of subjects receiving placebo achieved remission (defined as an HRS-D 17 score ≤ 8), while 37% of those taking this compound achieved remission, a statistically significant difference. e-lactancia.org Response rates (defined as CGI-I = 1 or 2) at week 8 were 31% for placebo and 43% for this compound, though this difference was not statistically significant in that particular analysis. e-lactancia.org

Table 1: Response and Remission Rates in MDD (Pooled 12-Week Trials)

| Treatment Group | 6-Week Response Rate | 6-Week Remission Rate | 12-Week Response Rate | 12-Week Remission Rate |

| Placebo | 41.5% | 20.5% | 61.2% | 44.0% |

| This compound IR | 52.8% | 29.6% | 72.9% | 52.5% |

| This compound CR | 58.9% | 34.4% | 73.7% | 56.2% |

Efficacy in Anxiety Spectrum Disorders

This compound is also indicated for the treatment of several anxiety spectrum disorders, with research demonstrating its efficacy in conditions such as panic disorder, social anxiety disorder, and generalized anxiety disorder. wikipedia.org

Panic Disorder: Efficacy and Response Trajectories

Studies have shown this compound to be effective in the treatment of panic disorder. A meta-analysis of placebo-controlled trials found that patients receiving this compound experienced greater improvements in the number of full panic attacks and on the CGI-S scale compared to placebo. frontiersin.org Specifically, there was a significantly greater reduction in the total number of full panic attacks with this compound (MD = -1.96) and a higher proportion of patients achieving a 50% or greater reduction (OR = 1.66) or zero full panic attacks (OR = 1.70). frontiersin.org

A randomized, double-blind, placebo-controlled study comparing this compound with placebo in the treatment of panic disorder, with standardized cognitive therapy given to all patients, found statistically significant differences favoring this compound in reducing the number of panic attacks. nih.gov Two out of three primary outcome measures, including a 50% reduction in total panic attacks and the number of attacks reduced to one or zero, showed significant differences favoring this compound. nih.gov

Studies with controlled-release this compound have also demonstrated efficacy in panic disorder. In pooled data from three 10-week trials, this compound CR was statistically superior to placebo in the primary outcome measure: the percentage of patients who were free of panic attacks in the 2 weeks prior to endpoint. nih.gov Among all patients who completed or prematurely terminated treatment, 63% of this compound CR-treated patients were panic-free during the final 2 weeks, compared to 53% of placebo-treated patients. nih.gov For week 10 completers, these rates were 73% for this compound CR and 60% for placebo. nih.gov

Table 2: Efficacy Outcomes in Panic Disorder (Meta-Analysis)

| Outcome Measure | Mean Difference (MD) or Odds Ratio (OR) | 95% Confidence Interval | P-value |

| Change in Total Number of Full Panic Attacks (MD) | -1.96 | -3.45 to -0.47 | 0.010 |

| ≥50% Reduction in Full Panic Attacks (OR) | 1.66 | 1.08 to 2.55 | 0.02 |

| Zero Full Panic Attacks (OR) | 1.70 | 1.42 to 2.03 | < 0.00001 |

| Change in CGI-S Score (MD) | -0.37 | -0.74 to -0.01 | 0.05 |

Social Anxiety Disorder (Social Phobia): Clinical Response and Functional Improvement

This compound has demonstrated efficacy in the treatment of social anxiety disorder (social phobia). wikipedia.orgpsychiatrist.commedscape.comcambridge.orgnih.govresearchgate.net A 12-week open clinical trial of this compound in patients with social phobia, generalized type, reported that 15 out of 18 patients (83.3%) were considered responders (moderate or marked improvement). psychiatrist.com All measures of social anxiety, social phobic avoidance, depression, and social functioning showed a statistically significant change at endpoint in this study. psychiatrist.com

A randomized, double-blind, placebo-controlled study involving 290 patients with social phobia found that this compound produced a significantly greater reduction in the Liebowitz Social Anxiety Scale (LSAS) total score and a greater proportion of responders compared with placebo at the end of the 12-week study period. cambridge.orgnih.govresearchgate.net The mean change from baseline in LSAS total score was -29.4 for this compound versus -15.6 for placebo. cambridge.orgnih.govresearchgate.net The proportion of responders (score ≤ 2 on CGI global improvement) was 65.7% for this compound versus 32.4% for placebo. cambridge.orgnih.govresearchgate.net Both primary efficacy variables were statistically significant compared with placebo from week 4 onwards. cambridge.orgnih.govresearchgate.net

Long-term studies have also supported the efficacy of this compound in social anxiety disorder. A placebo-controlled maintenance study found that relapse during the maintenance phase occurred in 14% of patients in the this compound group compared to 39% in the placebo group. medscape.com The proportion of patients showing improvement on the Clinical Global Impression global improvement rating was 78% in the this compound group and 51% in the placebo group. medscape.com this compound treatment significantly improved symptoms of social anxiety and indicated decreased disability and increased well-being as measured by various scales, including the Liebowitz Social Anxiety Scale and the Sheehan Disability Scale. medscape.com

Table 3: Efficacy Outcomes in Social Anxiety Disorder (12-Week Study)

| Outcome Measure | This compound | Placebo | P-value |

| Mean Change from Baseline in LSAS Total Score | -29.4 | -15.6 | ≤ 0.001 |

| Proportion of Responders (CGI Global Improvement) | 65.7% | 32.4% | < 0.001 |

Generalized Anxiety Disorder (GAD): Efficacy Studies

This compound has demonstrated efficacy in the treatment of Generalized Anxiety Disorder. wikipedia.orgoup.compsychiatryonline.orgnih.govnih.govpsychiatrist.comresearchgate.netresearchgate.net Several randomized, double-blind, placebo-controlled studies have investigated its use in GAD. psychiatryonline.orgnih.govnih.govpsychiatrist.comresearchgate.netresearchgate.net

An 8-week, fixed-dose study involving 566 patients with GAD found that this compound treatment (20 or 40 mg/d) was significantly superior to placebo in reducing the mean Hamilton Rating Scale for Anxiety (HAM-A) total score. psychiatryonline.org Response was achieved by 62% and 68% of patients receiving 20 mg and 40 mg of this compound, respectively, compared with a 46% response rate in the placebo group. psychiatryonline.org Remission (defined as a HAM-A score ≤ 7) was achieved by 30% and 36% of patients in the 20 mg and 40 mg this compound groups, respectively, compared with 20% given placebo. psychiatryonline.org Significantly greater improvement was also seen with this compound than placebo across all three domains of the Sheehan Disability Scale. psychiatryonline.org

Another randomized, double-blind, placebo-controlled flexible-dosage trial over 8 weeks in outpatients with GAD also found that the this compound group had a significantly greater reduction of GAD symptoms on the HAM-A total score and other efficacy variables compared to the placebo group. nih.govresearchgate.net Significantly greater proportions of this compound-treated patients achieved response or remission by week 8 in this study. nih.govresearchgate.net Improvement in core symptoms of GAD was observed as early as week 1, and significant reduction in disability was documented as early as week 4 for this compound compared with placebo. nih.govresearchgate.net

The long-term efficacy of this compound in GAD has also been evaluated. A 32-week study, including an 8-week open-label phase followed by a 24-week double-blind relapse prevention phase, assessed the maintained efficacy of this compound. psychiatrist.com Significantly fewer this compound-treated patients relapsed during the 24-week double-blind phase (10.9%) compared to placebo patients (39.9%). psychiatrist.com Placebo patients were almost 5 times more likely to relapse than this compound patients. psychiatrist.com Statistical significance favoring this compound was demonstrated for all secondary efficacy parameters, including functional status. psychiatrist.com Twice as many this compound patients (73%) achieved remission during the double-blind phase compared to those switched to placebo (34.4%). psychiatrist.com

Table 4: Efficacy Outcomes in GAD (8-Week Fixed-Dose Study)

| Outcome Measure | This compound 20 mg | This compound 40 mg | Placebo |

| Response Rate | 62% | 68% | 46% |

| Remission Rate (HAM-A ≤ 7) | 30% | 36% | 20% |

Table 5: Relapse Prevention in GAD (24-Week Double-Blind Phase)

| Treatment Group | Relapse Rate |

| This compound | 10.9% |

| Placebo | 39.9% |

Obsessive-Compulsive Disorder (OCD): Treatment Outcomes

Research has established the efficacy of this compound in the treatment of obsessive-compulsive disorder (OCD). Studies comparing this compound to placebo have demonstrated significant improvements in OCD symptoms. For instance, a 12-week randomized, double-blind, placebo-controlled trial involving outpatients with DSM-III-R OCD found that this compound at doses of 40 mg/day and 60 mg/day resulted in significantly greater improvement compared to placebo. The mean reduction in Yale-Brown Obsessive-Compulsive Scale (Y-BOCS) score was 25% for the 40 mg/day group and 29% for the 60 mg/day group, versus 13% for the placebo group. researchgate.net

Long-term studies have also investigated the sustained efficacy and relapse prevention capabilities of this compound in OCD. In a study where responders to open-label this compound treatment were randomized to either continue this compound or switch to placebo for 6 months, a greater proportion of placebo-treated patients (59%) relapsed compared to those who continued this compound treatment (38%). researchgate.netpsychiatryonline.org This suggests that long-term treatment with this compound is effective in decreasing the rate of relapse and increasing the time to relapse in patients with OCD who have initially responded to treatment. researchgate.net this compound's efficacy in treating OCD has been observed across different populations, including Japanese adult patients, where it demonstrated significantly greater reductions in Y-BOCS total scores compared to placebo after 12 weeks of therapy. nih.gov

| Study Duration | This compound Dose (mg/day) | Placebo Y-BOCS Reduction (%) | This compound Y-BOCS Reduction (%) | p-value |

|---|---|---|---|---|

| 12 weeks (Acute) researchgate.net | 40 | 13 | 25 | < 0.05 |

| 12 weeks (Acute) researchgate.net | 60 | 13 | 29 | < 0.05 |

| Treatment Phase | Treatment Group | Relapse Rate (%) |

|---|---|---|

| Long-term (6 months) researchgate.netpsychiatryonline.org | Placebo | 59 |

| Long-term (6 months) researchgate.netpsychiatryonline.org | This compound | 38 |

Post-Traumatic Stress Disorder (PTSD): Efficacy in Acute and Chronic Presentations

This compound has demonstrated efficacy in the treatment of chronic post-traumatic stress disorder (PTSD). psychiatryonline.orgnih.govresearchgate.net A 12-week fixed-dose, placebo-controlled study in adults with chronic PTSD, according to DSM-IV criteria, evaluated the efficacy of this compound at doses of 20 mg/day and 40 mg/day. psychiatryonline.orgnih.gov this compound-treated patients in both dose groups showed significantly greater improvement on primary outcome measures compared to placebo-treated patients in the intent-to-treat analysis. psychiatryonline.orgnih.gov Furthermore, this compound treatment led to statistically significant improvement across all three PTSD symptom clusters: reexperiencing, avoidance/numbing, and hyperarousal, as well as in social and occupational impairment and comorbid depression. psychiatryonline.orgnih.govresearchgate.net The effectiveness of this compound was observed in both men and women, and treatment response did not appear to vary based on trauma type, time since trauma, or the severity of baseline PTSD or depressive symptoms. psychiatryonline.orgnih.gov

While research has primarily focused on chronic PTSD, SSRIs, including this compound, are considered efficacious in the treatment of chronic PTSD. nih.gov There is less evidence available regarding the efficacy of medications specifically for acute stress disorder (ASD) or for the prevention of PTSD. nih.gov

| Study Duration | This compound Dose (mg/day) | Outcome Measure | This compound vs. Placebo |

|---|---|---|---|

| 12 weeks (Chronic PTSD) psychiatryonline.orgnih.gov | 20 & 40 | Clinician-Administered PTSD Scale, part 2 (change from baseline) | Significantly greater improvement |

| 12 weeks (Chronic PTSD) psychiatryonline.orgnih.gov | 20 & 40 | Clinical Global Impression scale (response rates) | Significantly greater improvement |

| 12 weeks (Chronic PTSD) psychiatryonline.orgnih.govresearchgate.net | 20 & 40 | PTSD symptom clusters (reexperiencing, avoidance/numbing, hyperarousal) | Statistically significant improvement |

| 12 weeks (Chronic PTSD) psychiatryonline.orgnih.govresearchgate.net | 20 & 40 | Social and occupational impairment | Statistically significant improvement |

| 12 weeks (Chronic PTSD) psychiatryonline.orgnih.govresearchgate.net | 20 & 40 | Comorbid depression | Statistically significant improvement |

Efficacy in Premenstrual Dysphoric Disorder (PMDD)

This compound has demonstrated efficacy in the treatment of premenstrual dysphoric disorder (PMDD), a condition characterized by significant mood and physical symptoms during the luteal phase of the menstrual cycle. nih.govjpn.ca Research indicates that this compound, including its controlled-release formulation, is effective in reducing the core mood symptoms of PMDD. nih.govpsychiatrist.com

A double-blind, randomized, placebo-controlled trial over 3 menstrual cycles in women with confirmed DSM-IV PMDD found a statistically significant difference in favor of this compound controlled release (CR) compared to placebo on the Visual Analog Scale (VAS)-Mood, a primary efficacy measure comprising irritability, tension, depressed mood, and affective lability. nih.govpsychiatrist.com Both 12.5 mg/day and 25 mg/day doses of this compound CR showed significant improvement on the VAS-Mood scale and for individual core symptoms compared with placebo. nih.govpsychiatrist.com For the 25 mg dose, the adjusted mean difference on the VAS-Mood was -12.58 mm (95% CI = -18.40 to -6.76; p < .001) versus placebo, and for the 12.5 mg dose, it was -7.51 mm (95% CI = -13.40 to -1.62; p = .013) versus placebo. nih.govpsychiatrist.com

Studies have also explored intermittent dosing strategies for PMDD. Intermittent, luteal phase-only administration of this compound 20 mg significantly reduced irritability symptoms in patients with PMDD. researchgate.netpsychiatrist.com While continuous treatment with this compound has shown high response rates and effectiveness across various symptoms, intermittent treatment has been found to be as effective as continuous treatment for irritability, affect lability, and mood swings, although it may have a somewhat weaker effect on depressed mood and somatic symptoms. researchgate.net

| This compound CR Dose (mg/day) | Placebo VAS-Mood Adjusted Mean Difference (mm) | This compound VAS-Mood Adjusted Mean Difference (mm) | 95% CI | p-value |

|---|---|---|---|---|

| 12.5 nih.govpsychiatrist.com | - | -7.51 | -13.40 to -1.62 | 0.013 |

| 25 nih.govpsychiatrist.com | - | -12.58 | -18.40 to -6.76 | < 0.001 |

Efficacy in Vasomotor Symptoms Associated with Menopause: Mechanistic Insights

This compound has been evaluated and utilized as a non-hormonal treatment option for vasomotor symptoms (VMS), such as hot flashes and night sweats, associated with menopause. gsconlinepress.comnih.govtandfonline.comresearchgate.netnih.gov this compound mesylate is the only non-hormonal pharmacological therapy approved by the U.S. FDA for treating moderate to severe vasomotor symptoms of menopause. researchgate.netnih.gov

The mechanism by which SSRIs like this compound alleviate VMS is not fully understood but is thought to involve their influence on thermoregulation. gsconlinepress.comnih.govtandfonline.com Proposed mechanisms include decreasing blood flow to the skin to counteract vasodilation during flushing and lowering core body temperature through central vasodilation, thereby mitigating the effects related to the narrowed thermoregulatory zone observed during menopause. nih.govtandfonline.comnih.gov Alterations in serotonin (B10506) and norepinephrine (B1679862) levels due to the decline in estrogen and progesterone (B1679170) during menopause are thought to contribute to thermoregulatory dysfunction in the hypothalamus. researchgate.net By inhibiting serotonin reuptake, this compound is believed to influence these pathways. gsconlinepress.com